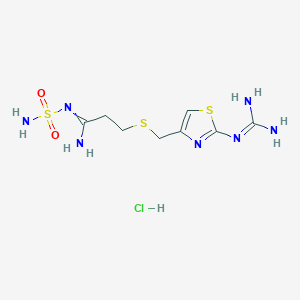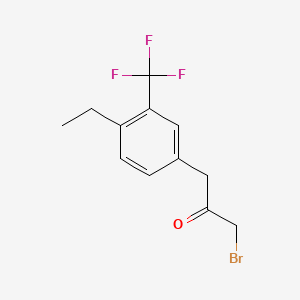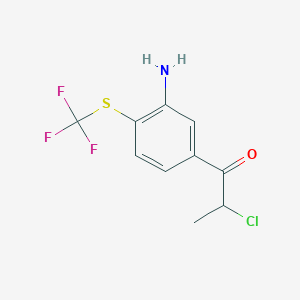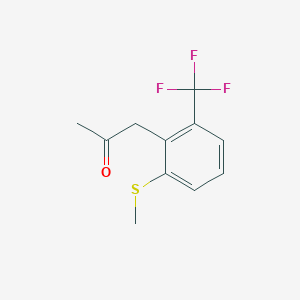
Famotidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Famotidine hydrochloride is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly prescribed for the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . This compound is known for its high selectivity and potency compared to other H2 receptor antagonists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Famotidine hydrochloride can be synthesized through a multi-step process involving the reaction of 2-guanidinothiazole with 3-chloropropionitrile, followed by the addition of sulfamide . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like triethylamine .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification . The process involves the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Famotidine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Famotidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating gastrointestinal disorders and its potential use in treating COVID-19
Mecanismo De Acción
Famotidine hydrochloride works by competitively inhibiting histamine at H2 receptors on the gastric parietal cells, thereby reducing gastric acid secretion . This inhibition decreases the volume and concentration of gastric acid, providing relief from acid-related disorders . The molecular targets include the H2 receptors, and the pathways involved are primarily related to the inhibition of the cyclic AMP pathway .
Comparación Con Compuestos Similares
- Cimetidine
- Ranitidine
- Nizatidine
Comparison: Famotidine hydrochloride is unique due to its higher potency and selectivity for H2 receptors compared to cimetidine and ranitidine . It also has a longer duration of action and fewer drug interactions, making it a preferred choice for many patients .
This compound stands out for its efficacy and safety profile, making it a valuable compound in both clinical and research settings.
Propiedades
Número CAS |
108885-67-2 |
|---|---|
Fórmula molecular |
C8H16ClN7O2S3 |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H |
Clave InChI |
OONJNILIBCMSNC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)







